
1-(6-Chloro-hexyl)-1H-imidazole hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Chloro-Hexyl)-1H-Imidazole HCL is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Chloro-Hexyl)-1H-Imidazole HCL typically involves the reaction of 1H-imidazole with 6-chlorohexyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of 1-(6-Chloro-Hexyl)-1H-Imidazole HCL follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with controlled temperature and pressure conditions. The final product is obtained through multiple purification steps to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(6-Chloro-Hexyl)-1H-Imidazole HCL undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 6-chlorohexyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The imidazole ring can undergo oxidation to form imidazole N-oxides.
Reduction Reactions: The compound can be reduced to form the corresponding 1-(6-hydroxy-hexyl)-1H-imidazole.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as DMF or DMSO.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in solvents like acetonitrile or dichloromethane.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Major Products:
Substitution Reactions: Products like 1-(6-azido-hexyl)-1H-imidazole, 1-(6-thiohexyl)-1H-imidazole, or 1-(6-alkoxy-hexyl)-1H-imidazole.
Oxidation Reactions: Imidazole N-oxides.
Reduction Reactions: 1-(6-hydroxy-hexyl)-1H-imidazole.
Wissenschaftliche Forschungsanwendungen
1-(6-Chloro-Hexyl)-1H-Imidazole HCL has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents, particularly in the treatment of infections and inflammatory diseases.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-(6-Chloro-Hexyl)-1H-Imidazole HCL involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity. The 6-chlorohexyl group can interact with cellular membranes, disrupting their integrity and leading to cell death. The compound’s antimicrobial activity is attributed to its ability to inhibit the synthesis of essential biomolecules in microorganisms.
Vergleich Mit ähnlichen Verbindungen
1-(6-Chloro-Hexyl)-1H-Imidazole HCL can be compared with other similar compounds, such as:
1-(6-Bromo-Hexyl)-1H-Imidazole: Similar structure but with a bromine atom instead of chlorine, which may result in different reactivity and biological activity.
1-(6-Azido-Hexyl)-1H-Imidazole: Contains an azido group instead of chlorine, which can be used for click chemistry applications.
1-(6-Hydroxy-Hexyl)-1H-Imidazole: Contains a hydroxy group instead of chlorine, which may have different solubility and reactivity properties.
The uniqueness of 1-(6-Chloro-Hexyl)-1H-Imidazole HCL lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to its analogues.
Eigenschaften
CAS-Nummer |
869094-62-2 |
|---|---|
Molekularformel |
C9H16Cl2N2 |
Molekulargewicht |
223.14 g/mol |
IUPAC-Name |
1-(6-chlorohexyl)imidazole;hydrochloride |
InChI |
InChI=1S/C9H15ClN2.ClH/c10-5-3-1-2-4-7-12-8-6-11-9-12;/h6,8-9H,1-5,7H2;1H |
InChI-Schlüssel |
GPMGCNCXJNDEAJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(C=N1)CCCCCCCl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



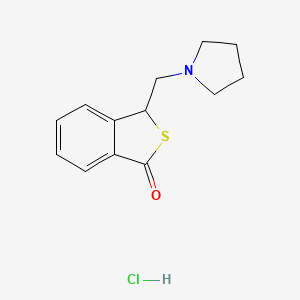


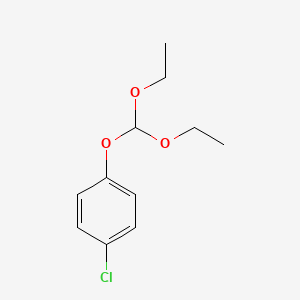

![1-[2-[Bis(2-hydroxypropyl)amino]ethyl-(2-hydroxypropyl)amino]propan-2-ol;titanium](/img/structure/B13798273.png)
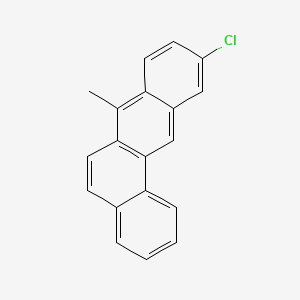
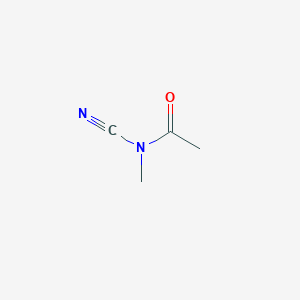
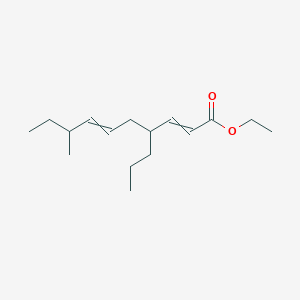
![8-Methyl-3-nitrosoimidazo[1,2-a]pyridine](/img/structure/B13798288.png)
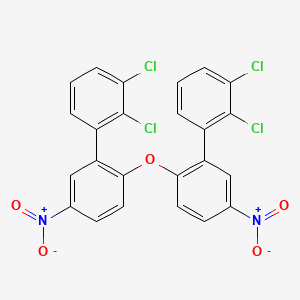
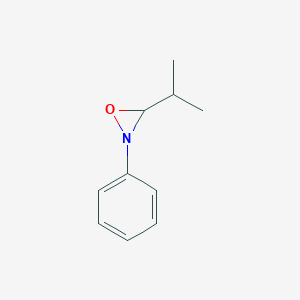
![(1S,2R)-2-ethyl-1,6,6-trimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione](/img/structure/B13798300.png)
